3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPP belongs to the class of chromenopyrimidine derivatives and has been synthesized using various methods. In
Scientific Research Applications
Novel Synthesis Methods The synthesis of compounds structurally related to 3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been explored in various studies. Osyanin et al. (2014) developed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial heterocycles in pharmaceutical chemistry. This method involved the reaction of 6-amino-1,3-dimethyluracil with o-hydroxybenzyl alcohols, Mannich base, and quaternary ammonium salt, yielding pure materials in 38-85% yields (Osyanin et al., 2014).
Antimicrobial Properties Several studies have synthesized and evaluated derivatives of chromenopyrimidinones for their antimicrobial properties. Banothu et al. (2012) synthesized a series of 8,9-dihydro-2-(2-oxo-2H-chromen-3-yl)-5-aryl-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones and assessed their in vitro antimicrobial activity against various bacterial and fungal strains (Banothu & Bavanthula, 2012). Similarly, Kamdar et al. (2011) synthesized novel chromenopyrimidine derivatives and evaluated their antitubercular and antimicrobial activities, revealing pronounced effects against certain strains (Kamdar et al., 2011).
Anticancer Properties Research has also been conducted on the potential anticancer properties of chromenopyrimidinone derivatives. Li et al. (2017) designed and synthesized a series of pyrano[2,3-f]chromene-4,8-dione derivatives and evaluated their anticancer activities against various human cancer cell lines. The study identified compounds with significant anticancer activities, highlighting the potential of these derivatives in cancer treatment (Li et al., 2017).
Sensor Applications Jamasbi et al. (2021) described the synthesis of chromenopyrimidinone/thione derivatives and their application as chemosensors for detecting Hg2+ ions. The study showcased the potential of these compounds in environmental monitoring and chemical sensing applications (Jamasbi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2, a potential target of this compound, plays a crucial role in the cell cycle . Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines . This suggests that the compound could potentially have anti-proliferative effects.
Biochemical Analysis
Biochemical Properties
It is known that similar chromenopyrimidines have shown promising anticancer activity through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have been found to significantly inhibit the growth of examined cell lines .
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2 . These compounds have been found to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Temporal Effects in Laboratory Settings
Similar compounds have shown superior cytotoxic activities against various cell lines .
Dosage Effects in Animal Models
Similar compounds have shown cytotoxic activities against various cell lines .
Metabolic Pathways
Similar compounds have shown inhibitory activity against CDK2/cyclin A2 .
Transport and Distribution
Similar compounds have shown cytotoxic activities against various cell lines .
Subcellular Localization
Similar compounds have shown cytotoxic activities against various cell lines .
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-17(12-14-19)15-16-28-24(18-7-3-2-4-8-18)27-25-22(26(28)30)23(29)20-9-5-6-10-21(20)32-25/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGJTDJFGORAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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